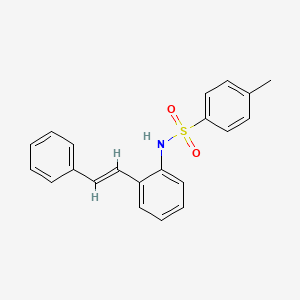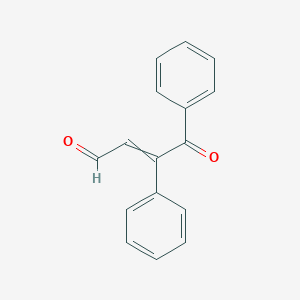
4-Oxo-3,4-diphenylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3,4-diphenylbut-2-enal is an organic compound with the molecular formula C16H12O2. It is characterized by the presence of a conjugated system involving a carbonyl group and a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-diphenylbut-2-enal can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form the desired product. The reaction typically involves the following steps:
Protection of the Ketone: Ethyl acetoacetate is converted to a cyclic ketal using ethylene glycol and p-toluenesulfonic acid.
Grignard Reaction: The protected compound reacts with phenylmagnesium bromide to form a tertiary alcohol.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4-diphenylbut-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups or the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxo-3,4-diphenylbut-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-diphenylbut-2-enal involves its interaction with various molecular targets. For example, it can inhibit enzymes by forming covalent bonds with active site residues. The conjugated system allows it to participate in electron transfer reactions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diphenylcyclobut-3-ene-1,2-dione
- 2-Oxo-3,4-diphenylbut-3-enoic acid
Uniqueness
4-Oxo-3,4-diphenylbut-2-enal is unique due to its specific conjugated system and the presence of both phenyl and carbonyl groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
680859-88-5 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-oxo-3,4-diphenylbut-2-enal |
InChI |
InChI=1S/C16H12O2/c17-12-11-15(13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-12H |
InChI Key |
NDWZVWZTPRIZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
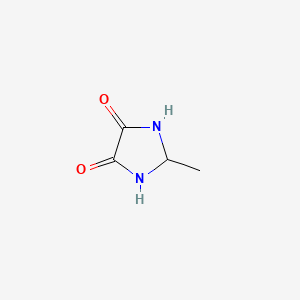
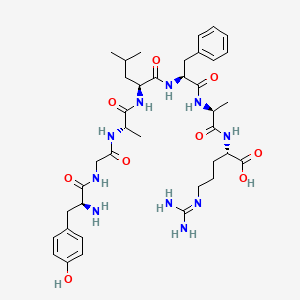
![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
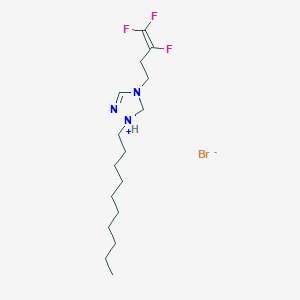
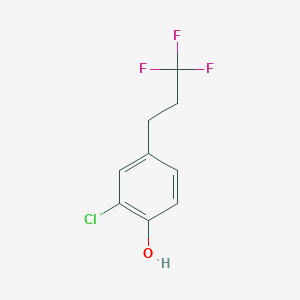
![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
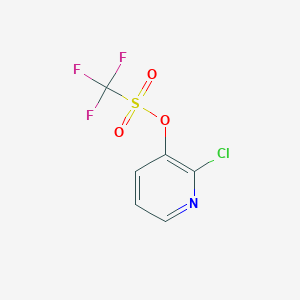
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
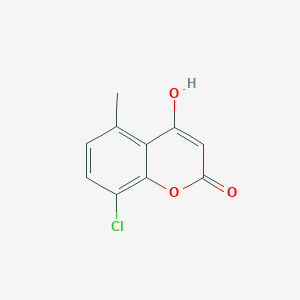

![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
